molecular formula C13H18Cl2N4O B611655 Veliparib dihydrochloride CAS No. 912445-05-7

Veliparib dihydrochloride

Katalognummer B611655
CAS-Nummer: 912445-05-7
Molekulargewicht: 317.214
InChI-Schlüssel: DSBSVDCHFMEYBX-FFXKMJQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Veliparib (ABT-888) is a potential anti-cancer drug acting as a PARP inhibitor . It kills cancer cells by blocking a protein called PARP, thereby preventing the repair of DNA or genetic damage in cancer cells and possibly making them more susceptible to anticancer treatments .


Synthesis Analysis

Veliparib is synthesized through a series of chemical reactions. The process involves the coupling of racemic carbobenzyloxy (Cbz)-protected 2-methylproline with diamine dihydrochloride to provide racemic amide. This undergoes ring formation upon treatment in refluxing acetic acid to afford racemic benzimidazole .


Molecular Structure Analysis

Veliparib has a molecular weight of 244.2923 and a chemical formula of C13H16N4O . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

Veliparib is primarily eliminated by renal excretion and, to a lesser extent, by metabolism . The risk or severity of methemoglobinemia can be increased when Veliparib is combined with certain substances like Ambroxol, Articaine, and Benzocaine .


Physical And Chemical Properties Analysis

Veliparib is a Biopharmaceutical Classification System (BCS) Class 1 compound with high solubility and high permeability . At least 90% of the dose is absorbed after oral administration, and veliparib is primarily eliminated by renal excretion .

Wissenschaftliche Forschungsanwendungen

Lung Cancer Treatment

Veliparib has been identified as a potential therapeutic agent for lung cancer . It has been used in combination with chemotherapy for the treatment of lung cancer . However, the results from clinical trials have been mixed, with some studies showing that patients treated with a combination of veliparib and chemotherapy had a higher risk of adverse events . Only a small number of studies have found veliparib to be effective in terms of improved overall survival, progression-free survival, and objective response rate .

Breast Cancer Treatment

Veliparib has shown effectiveness in treating breast cancer with germline mutations in the BRCA1 or BRCA2 gene . It has been used in combination with chemotherapy and has been shown to extend progression-free survival in patients with “BRCA-like” breast cancer .

Gynecologic Cancer Treatment

Veliparib has been used in combination with chemotherapy for the treatment of gynecologic cancers, including ovarian cancer . It has been shown to improve progression-free survival in women with high-grade serous carcinoma of ovarian, fallopian tube, or primary peritoneal origin . However, the use of veliparib has been associated with an increased risk of adverse events .

DNA Repair Inhibition

Veliparib is a high-affinity PARP-2 and PARP-1 inhibitor . It inhibits the repair of radiation-induced DNA damage, which can make cancer cells more susceptible to radiation therapy .

Radiosensitizing Agent

Veliparib has been shown to be an effective radiosensitizing agent in a preclinical model of medulloblastoma . It has been shown to inhibit the colony-forming capacity of medulloblastoma cells, both as a single agent and in combination with irradiation .

Chemotherapy Enhancement

Veliparib has been used in combination with chemotherapy to enhance the effectiveness of the treatment . It has been shown to improve progression-free survival when used in combination with chemotherapy .

Safety And Hazards

Veliparib can cause adverse events such as methemoglobinemia when combined with certain substances . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Zukünftige Richtungen

Veliparib is currently in phase III clinical trials in solid tumors . It has shown promise in treating cancers with BRCA mutations, and mounting evidence points to benefits in people without these mutations too . Researchers are looking to build on these successes by developing better PARP inhibitors, searching for synergies with other drugs, and improving predictions of who will benefit .

Eigenschaften

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBSVDCHFMEYBX-FFXKMJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670432
Record name 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veliparib dihydrochloride

CAS RN

912445-05-7
Record name 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.